molecular formula C20H23NO4 B7765834 (+/-)-Corydine CAS No. 2505-56-8

(+/-)-Corydine

Cat. No.: B7765834
CAS No.: 2505-56-8
M. Wt: 341.4 g/mol
InChI Key: IDQUPXZJURZAGF-UHFFFAOYSA-N
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Description

(+/-)-Corydine is an isoquinoline alkaloid found in various plant species, particularly those belonging to the Corydalis genus. This compound has garnered interest due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Corydine typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline structure. The reaction conditions often include:

    Reagents: β-phenylethylamine, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid)

    Conditions: Room temperature to moderate heating, solvent (e.g., ethanol or methanol)

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or synthetic methods optimized for high yield and purity. The extraction process typically includes:

    Plant Material: Corydalis species

    Extraction Solvent: Methanol or ethanol

    Purification: Chromatography techniques such as high-performance liquid chromatography (HPLC)

Chemical Reactions Analysis

Types of Reactions

(+/-)-Corydine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives

    Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline

    Substitution: Electrophilic substitution reactions on the aromatic ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine) or nitro groups (e.g., nitric acid)

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Halogenated or nitrated isoquinoline derivatives

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other isoquinoline alkaloids

    Biology: Investigated for its role in modulating neurotransmitter systems

    Medicine: Explored for its analgesic, anti-inflammatory, and neuroprotective properties

    Industry: Potential use in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (+/-)-Corydine involves its interaction with various molecular targets and pathways:

    Molecular Targets: Opioid receptors, ion channels, and enzymes involved in neurotransmitter synthesis and degradation

    Pathways: Modulation of pain signaling pathways, anti-inflammatory pathways, and neuroprotective mechanisms

Comparison with Similar Compounds

(+/-)-Corydine can be compared with other isoquinoline alkaloids such as:

    Berberine: Known for its antimicrobial and anti-inflammatory properties

    Tetrahydropalmatine: Recognized for its analgesic and sedative effects

    Papaverine: Used as a vasodilator in medical treatments

Uniqueness

This compound stands out due to its unique combination of pharmacological effects, making it a promising candidate for further research and development in various therapeutic areas.

Properties

IUPAC Name

2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQUPXZJURZAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2505-56-8
Record name Corydine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002505568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORYDINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S71U195F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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